Methyl 4-(1-acetylazetidine-3-carboxamido)benzoate
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Overview
Description
Methyl 4-(1-acetylazetidine-3-carboxamido)benzoate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes an azetidine ring, a benzoate ester, and an acetyl group.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as benzocaine derivatives, have been found to inhibit acetylcholine esterase, cyclooxygenase, fatty acid transport protein, and human immunodeficiency virus . These targets play crucial roles in various biological processes, including neurotransmission, inflammation, fatty acid transport, and viral replication .
Mode of Action
The exact mode of action of Methyl 4-(1-acetylazetidine-3-carboxamido)benzoate is currently unknown due to the lack of specific studies on this compound. Based on the known actions of similar compounds, it may interact with its targets to inhibit their function, leading to changes in the associated biological processes .
Biochemical Pathways
Based on the known targets of similar compounds, it could potentially affect pathways related to neurotransmission, inflammation, fatty acid transport, and viral replication .
Result of Action
Based on the known effects of similar compounds, it could potentially have antimicrobial, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-acetylazetidine-3-carboxamido)benzoate typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The azetidine ring is then functionalized with an acetyl group and a carboxamide group. The final step involves esterification with methyl benzoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-acetylazetidine-3-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-(1-acetylazetidine-3-carboxamido)benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of polymers and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1-acetylazetidine-3-carboxamido)benzoate: Unique due to its specific functional groups and structure.
Ethyl 4-(1-acetylazetidine-3-carboxamido)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 4-(1-acetylpyrrolidine-3-carboxamido)benzoate: Similar but with a pyrrolidine ring instead of an azetidine ring.
Uniqueness
Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
methyl 4-[(1-acetylazetidine-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-9(17)16-7-11(8-16)13(18)15-12-5-3-10(4-6-12)14(19)20-2/h3-6,11H,7-8H2,1-2H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBXJLRGEYQOBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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